Nucleophilic Aromatic Substitution: This is a common starting point, utilizing commercially available dichloropyrimidines as starting materials. Reacting these with piperidine in the presence of a base like sodium hydride installs the 6-(Piperidin-1-yl) moiety. [ [, ] ]
Suzuki Coupling: This versatile reaction allows for the introduction of various aryl or heteroaryl substituents at the 2-position of the pyrimidine ring. The previously synthesized 2-chloro-6-(Piperidin-1-yl)pyrimidin-4-amine derivatives are reacted with the corresponding boronic acids or esters in the presence of a palladium catalyst. [ [, ] ]
Multicomponent Reactions: Some synthetic approaches employ multicomponent reactions for a more efficient synthesis. For example, a one-pot, three-component reaction using malononitrile, an aryl aldehyde, and piperidine in methanol can yield 2-amino-4-aryl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles. [ [] ]
Cyclization Reactions: Building upon previously functionalized pyrimidine intermediates, cyclization reactions are employed to construct fused heterocyclic systems. For example, reaction with phthalic anhydride can generate isoindoline-1,3-dione derivatives. [ [] ]
Molecular Structure Analysis
Conformation: The piperidine ring typically adopts a chair conformation, while the pyrimidine ring remains planar. [ [, , , ] ] The relative orientation of these rings, influenced by substituents, can impact interactions with biological targets.
Hydrogen Bonding: The amine and nitrogen atoms in the pyrimidine ring and the piperidine nitrogen can act as hydrogen bond donors and acceptors, potentially contributing to binding interactions with biological targets. [ [, , ] ]
Mechanism of Action
Kinase Modulators: Several studies identify derivatives acting as inhibitors of specific kinases, such as adenosine A2A receptor antagonists [ [] ], PDE10A inhibitors [ [, ] ], JAK3 inhibitors [ [, ] ], and RIPK1 inhibitors. [ [] ] The specific mechanism of kinase inhibition, including binding site and mode of inhibition (competitive, non-competitive, etc.), requires further investigation.
Acetylcholinesterase (AChE) Inhibitors: Some derivatives exhibit insecticidal activity, potentially linked to their ability to inhibit AChE. [ [] ] The exact mechanism of AChE inhibition, including binding interactions and kinetics, warrants further exploration.
Applications
Drug Discovery: This scaffold serves as a starting point for developing potential therapeutic agents, with a focus on:
Neurodegenerative Diseases: Adenosine A2A receptor antagonists show promise in treating Parkinson's disease. [ [] ]
Psychosis: PDE10A inhibitors are investigated for potential use in treating schizophrenia. [ [, ] ]
Cancer: Compounds targeting various kinases (e.g., JAK3, RIPK1) are investigated for potential anticancer activity. [ [, , , ] ]
Pesticide Development: Derivatives exhibiting insecticidal and fungicidal activities hold promise as potential pesticides. [ [, , ] ]
Compound Description: This compound is a structural analog of 6-(Piperidin-1-yl)pyrimidin-4-amine. It has been studied for its crystal structure and intermolecular interactions. []
Compound Description: This compound is a pyrimidin-4-one derivative synthesized and screened for antimicrobial activities, showing significant antibacterial activity. []
Compound Description: This compound served as a ligand (L) in forming a copper(II) complex, [CuLCl2], investigated for its structure and spectral properties. []
Compound Description: This compound is a triazine derivative characterized by X-ray crystallography. []
Relevance: While structurally similar to 6-(Piperidin-1-yl)pyrimidin-4-amine due to the presence of a piperidin-1-yl group, this compound features a 1,3,5-triazine core instead of pyrimidine. It also includes additional chlorine and diethylamino substituents. []
Compound Description: This pyrimidin-4-amine derivative showed superior fungicidal activity compared to commercial fungicides but displayed high toxicity to rats. []
Compound Description: This compound, identified as HNPC-A9229, emerged as a potent fungicide with lower toxicity to rats compared to earlier analogs. It exhibits superior fungicidal activity against various fungi. []
Compound Description: This group of compounds represents a series of 2/6-aryl/heteroaryl substituted pyrimidin-4-amine analogues featuring a trifluoromethyl group on the pyridine ring. []
Compound Description: This compound, also known as CP-690,550, is a clinically relevant Janus kinase 3 (Jak3) inhibitor. [] It exhibits potent inhibitory activity against Jak3 and has shown efficacy in treating diseases mediated by protein-tyrosine-kinases. []
Compound Description: This compound, synthesized using a one-pot method, is a novel structure with potential pharmacological applications due to its predicted drug-likeliness features and good oral bioavailability. []
Compound Description: This compound class represents a series of peripherally restricted inverse agonists of the CB1 receptor. They exhibit potential in treating metabolic diseases with reduced central nervous system side effects. []
Compound Description: This compound is a potent, orally active cyclin-dependent kinase (CDK) inhibitor with promising antitumor activity against hematological malignancies. []
Relevance: While sharing the pyrimidine ring as a structural element with 6-(Piperidin-1-yl)pyrimidin-4-amine, this compound lacks the piperidine substituent. It possesses a complex structure with indazolyl, quinazolinyl, and piperazinyl moieties, contributing to its CDK inhibitory activity. []
Compound Description: This compound, also known as Paliperidone or 9-hydroxyrisperidone, is a heterocyclic compound with diverse pharmacological properties. []
Compound Description: U8 is another pyrimidin-4-amine derivative displaying broad-spectrum insecticidal and fungicidal activity, similar to U7. []
Relevance: Structurally, U8 closely resembles U7, with the primary difference being the presence of a bromo substituent instead of chloro at position 5 of the pyrimidine ring. It also shares the pyrimidin-4-amine core with 6-(Piperidin-1-yl)pyrimidin-4-amine but lacks the piperidine ring. []
Compound Description: This series of compounds represents a group of designed and synthesized V600EBRAF inhibitors with potential anticancer activity. []
Relevance: While sharing the pyrimidin-2-amine core structure with 6-(Piperidin-1-yl)pyrimidin-4-amine, these derivatives lack the characteristic piperidine ring. They feature a 1H-benzo[d]imidazol-1-yl group at position 4 and a sulfonamide moiety linked via either an ethylamine or propylamine bridge, contributing to their distinct biological activity. []
Compound Description: This compound is a novel crystalline form of the Jak3 inhibitor CP-690,550, synthesized for potential therapeutic use in diseases mediated by protein-tyrosine-kinases. []
Relevance: This compound is a citrate salt of CP-690,550, and it shares the same complex structure with a piperidin-1-yl substituent, differing from 6-(Piperidin-1-yl)pyrimidin-4-amine in its core structure and additional substituents. []
Compound Description: This compound is a potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor with potential therapeutic benefits for schizophrenia. []
Compound Description: This group of compounds represents a series of potent and selective NF-κB inducing kinase (NIK) inhibitors, with potential therapeutic applications for treating psoriasis. []
Compound Description: These compounds constitute a novel series of CDK2 inhibitors with potential as anticancer agents. They exhibit potent antiproliferative activity against various cancer cell lines. []
Relevance: While sharing a pyrimidin-2-amine core with 6-(Piperidin-1-yl)pyrimidin-4-amine, these derivatives lack the piperidine ring. They are characterized by two 1H-pyrazol-4-yl substituents at positions N and 4, contributing to their selective CDK2 inhibitory activity and anticancer potential. []
24. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines []
Compound Description: This group of compounds represents a novel class of non-imidazole histamine H3 receptor (H3R) agonists with potent in vivo central nervous system activity. []
Relevance: These compounds, while sharing a pyrimidin-2-amine core with 6-(Piperidin-1-yl)pyrimidin-4-amine, lack the piperidine ring. They feature a 3-aminoazetidin-1-yl substituent at position 4, contributing to their unique H3R agonist activity. []
Compound Description: These compounds are synthesized via a four-component reaction involving Meldrum's acid, aryl aldehydes, trialkyl phosphites, and piperidine. []
Compound Description: This compound, characterized by X-ray crystallography, exhibits a highly polarized molecular-electronic structure and forms supramolecular structures through various intermolecular interactions. []
Compound Description: This compound, also characterized by X-ray crystallography, exhibits a less polarized structure compared to its chloro analog and forms different supramolecular structures. []
Compound Description: This compound, designated as CHMFL-EGFR-202, is a novel irreversible EGFR mutant kinase inhibitor with potential therapeutic applications in treating EGFR mutant-driven cancers. []
Compound Description: This compound, identified as GSK2606414, is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), showing potential in treating diseases involving PERK activation. []
Compound Description: This group of compounds represents a series of pyrimidine derivatives synthesized using microwave irradiation and evaluated for their antibacterial activity. []
Compound Description: This compound, identified as 13an, is a multikinase inhibitor showing potent anti-triple negative breast cancer (TNBC) activities both in vitro and in vivo. []
Compound Description: This compound, a novel pyridine derivative, is synthesized through a one-pot, three-component reaction and characterized using various spectroscopic techniques. []
Compound Description: This group of compounds represents a series of thienopyrimidinone derivatives synthesized using an iminophosphorane-based method. []
Relevance: While structurally distinct from 6-(Piperidin-1-yl)pyrimidin-4-amine, these compounds share a pyrimidin-4-one core. They lack the piperidine ring and feature a thieno[2,3-d]pyrimidine core and a 1H-1,2,4-triazol-1-yl substituent, distinguishing their chemical and potential biological properties. []
Compound Description: This compound, designated as CHMFL-FLT3-122, is a potent and orally available FLT3 kinase inhibitor with potential therapeutic applications in treating FLT3-ITD positive acute myeloid leukemia. []
Compound Description: This compound represents a class of pyrimidin-2-amine derivatives synthesized and screened for antimicrobial activity. []
Relevance: This compound shares the core structure of 6-(piperidin-1-yl)pyrimidin-4-amine, with a pyrimidine ring substituted with an amine group at position 2 and a substituted phenyl ring at position 6. While it features a pyrrolidin-1-yl group attached to the phenyl ring, similar to the piperidin-1-yl group in the target compound, the position of the amine on the pyrimidine ring differs. []
36. Pyrazin-2-yl-pyridin-2-yl-amine and Pyrazin-2-yl-pyrimidin-4-yl-amine Compounds [, ]
Compound Description: This group of compounds, classified as biaryl amines, exhibits inhibitory activity against Checkpoint Kinase 1 (CHK1), indicating potential applications in cancer treatment. [, ]
Relevance: These compounds, while lacking the piperidin-1-yl substituent, are structurally related to 6-(Piperidin-1-yl)pyrimidin-4-amine through their shared pyrimidine-4-amine core. They feature a pyrazin-2-yl group linked to the pyrimidine ring, contributing to their distinct CHK1 inhibitory activity. [, ]
Compound Description: These compounds, synthesized through a sterioselective reaction, exhibit significant antiviral activity against herpes simplex viruses (HSV-1). []
Compound Description: This group of compounds represents a series of pyridopyrimidine derivatives synthesized and evaluated for their antibacterial and antioxidant activities. []
Relevance: While sharing the pyrimidin-4-amine core with 6-(Piperidin-1-yl)pyrimidin-4-amine, these derivatives lack the piperidine ring. They feature a pyridopyrimidine core with a benzimidazolyl group and various substituted phenyl rings, contributing to their potential antibacterial and antioxidant properties. []
Compound Description: This compound, identified as NVP-BGJ398, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, demonstrating significant antitumor activity. []
41. 6-Chloro- and 5,7-Dichloro-4-Hydroxy-3-[Aryl (Piperidin-1-yl)Methyl]Quinolin-2(1H)-Ones []
Compound Description: These compounds are quinolinone derivatives synthesized using nanocrystalline ZnO as a catalyst. []
Compound Description: This compound, DB07075, is identified as a potential inhibitor of the cancer Osaka thyroid kinase (COT), suggesting potential anticancer activity. []
43. 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine and 4-methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine []
Compound Description: These compounds represent novel pyrimidothiazine ring systems synthesized and characterized as potential bioactive molecules. []
Compound Description: This compound serves as a key intermediate in synthesizing potent deoxycytidine kinase (dCK) inhibitors. []
Relevance: This compound shares the 2-oxy-pyrimidin-4-amine moiety with 6-(Piperidin-1-yl)pyrimidin-4-amine. While it incorporates a piperidine ring, it's linked through an oxygen atom at position 4 of the piperidine, unlike the direct attachment in the target compound. Additionally, it features a fluorine atom at position 5. []
45. 3-(1,2,3-triazol-1-yl)- and 3-(1,2,3-triazol-4-yl)-substituted pyrazolo[3,4-d]pyrimidin-4-amines []
Compound Description: These compounds are pyrazolopyrimidine derivatives synthesized via click chemistry and investigated as potential inhibitors of the Plasmodium falciparum PfPK7 protein kinase. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.